molecular formula C10H10N2O3 B3056683 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 733706-01-9

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No. B3056683
CAS RN: 733706-01-9
M. Wt: 206.2 g/mol
InChI Key: NSLJATRLMJYHTM-UHFFFAOYSA-N
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Description

“3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a derivative of 1,2,3,4-Tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that form an important class of isoquinoline alkaloids . They are used in the synthesis of various compounds displaying biological activities .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products . These syntheses involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .


Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For instance, changing the catalyst to 5% Pt/C (4 atm H2) can reduce double bond migration and aromatization pathways, leading to the formation of tetrahydroquinoline .

properties

IUPAC Name

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13/h1-3,7H,4,11H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJATRLMJYHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562380
Record name 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

733706-01-9
Record name 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 3
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 4
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 5
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 6
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

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